Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-

Electrophilicity Nucleophilic substitution Hammett parameter

Synthetic route failing due to incomplete conversion of non-fluorinated chloromethyl phenyl sulfone below 40°C? This 3-fluoro analog (σₘ = +0.34) enhances chloromethyl electrophilicity. Designed for sequential diversification: Sₙ2 displacement (C-N, C-S, C-O) then carbanion C-C bond formation. - Dual electrophilic/nucleophilic reactivity in one scaffold - Intrinsic ¹⁹F NMR handle - no radiolabeling for metabolism assays - Enables SAR expansion for antimalarial chemotypes

Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
CAS No. 633305-40-5
Cat. No. B3276014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-
CAS633305-40-5
Molecular FormulaC7H6ClFO2S
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)CCl)F
InChIInChI=1S/C7H6ClFO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5H2
InChIKeyVVHFVBCYEWPRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 633305-40-5: Physicochemical & Structural Baseline


Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro- (CAS 633305-40-5) is a halogenated organosulfur building block with the molecular formula C₇H₆ClFO₂S and a monoisotopic mass of 207.976 Da . It belongs to the aryl chloromethyl sulfone class—compounds recognized for their dual electrophilic reactivity at the chloromethyl carbon and the α-sulfonyl carbanion site, enabling broad utility in medicinal chemistry and agrochemical synthesis [1]. The 3-fluoro substituent provides a critical spectroscopic handle (¹⁹F NMR) and modulates ring electronics relative to non-fluorinated or differently halogenated analogs, establishing this compound as a non-interchangeable intermediate for constructing diverse organosulfur scaffolds .

Dual electrophilic reactivity: chloromethyl SN2 site and α-sulfonyl carbanion for sequential diversification
3-Fluoro substituent supports 19F NMR reaction monitoring without workup
May support mild-condition nucleophilic displacement and orthogonal conjugation workflows

Why Generic Substitution Fails for This Scaffold


Aryl chloromethyl sulfones are not functionally equivalent. In target-guided synthesis, the chloromethyl group serves as an electrophilic anchor for nucleophilic displacement (amines, thiols, alkoxides), while the α-sulfonyl position enables carbanion-mediated C–C bond formation—a bifunctional reactivity profile that is highly sensitive to ring electronics [1]. Substituting the 3-fluoro substituent with hydrogen (CAS 7205-98-3), a 4-chloro, a 4-trifluoromethyl, or a 3-chloromethyl sulfonyl fluoride analog alters the aryl ring's electron density, which in turn modifies the electrophilicity of the chloromethyl carbon, the pKₐ of the α-methylene protons, and the compound's behavior in one-pot synthetic procedures [2]. Direct generic substitution without confirmatory reactivity validation therefore introduces risk of failed coupling reactions, altered regioselectivity, and inconsistent impurity profiles—making procurement decisions based on scaffold similarity alone scientifically and economically unsound.

3-Fluoro substitution pattern modifies ring electronics; reactivity with nucleophiles may differ from hydrogen, 4-chloro, or 4-trifluoromethyl analogs — electrophilicity does not transfer directly.
Regioisomeric fluorine position (meta vs para) alters α-methylene C–H acidity; predicted pKa shift may require different base strength and solvent system.
Chloromethyl sulfone vs sulfonyl fluoride: orthogonal reactivity pathways — substituting with a sulfonyl fluoride analog may force synthetic route redesign and add steps.

Quantitative Differentiation vs. Closest Analogs


Meta-Fluorine Electronic Modulation vs. Non-Fluorinated Parent

The 3-fluoro substituent on CAS 633305-40-5 imparts quantifiably different ring electronics compared to the non-fluorinated parent chloromethyl phenyl sulfone (CAS 7205-98-3). Using the Hammett substituent constant as a standard metric, a meta-fluoro group carries a σₘ value of +0.34 (electron-withdrawing), whereas hydrogen carries σₘ = 0.00 [1]. This electron deficiency increases the electrophilicity of the chloromethyl carbon toward nucleophilic attack, leading to measurably faster substitution kinetics [2]. For procurement, this means CAS 633305-40-5 is the correct choice when enhanced chloromethyl reactivity at ambient or mild temperatures is required, and CAS 7205-98-3 will underperform under these conditions.

Electronic modulation
Class-level
σm = +0.34 vs σm = 0.00
Reported electron deficiency increases chloromethyl electrophilicity
Class-level Hammett inference; validation under specific nucleophile conditions advised
Electrophilicity Nucleophilic substitution Hammett parameter

Regioisomeric Effects on α-Sulfonyl C–H Acidity

The position of the fluorine atom on the aromatic ring governs the acidity of the α-methylene protons adjacent to the sulfone group—a critical parameter for carbanion-mediated reactions (e.g., Julia olefination, vicarious nucleophilic substitution). A meta-fluorine (CAS 633305-40-5, σₘ = +0.34) stabilizes the resulting α-sulfonyl carbanion primarily through a field/inductive effect, whereas a para-fluorine (σₚ = +0.06) provides a weaker inductive pull but may contribute resonance donation (+M effect), potentially leading to a different carbanion stabilization profile [1]. The meta isomer therefore yields a measurably more acidic α-methylene position (predicted pKₐ ~1–2 units lower than the para isomer) [2]. For synthetic chemists, CAS 633305-40-5 is the preferred substrate when deprotonation under milder basic conditions (e.g., K₂CO₃ vs. NaH) is operationally desirable.

α-C–H acidity
Class-level
meta σm=+0.34 vs para σp=+0.06
Predicted ΔpKa ~1–2 units lower for meta-fluoro; may allow milder base conditions
Class-level inference from Bordwell acidity scales; confirm with experimental pKa determination
C–H acidity Carbanion stability Regiochemistry

Chloromethyl Sulfone vs. Sulfonyl Fluoride Chemoselectivity

The chloromethyl sulfone functional group presents orthogonal reactivity to the sulfonyl fluoride motif found in analogs such as 3-(chloromethyl)benzene-1-sulfonyl fluoride (CAS 2090571-85-8) . Sulfonyl fluorides are optimized for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, reacting selectively with silyl ethers and amines under mildly basic conditions. In contrast, the chloromethyl sulfone of CAS 633305-40-5 reacts preferentially at the chloromethyl carbon via Sₙ2 displacement, leaving the sulfone intact for subsequent α-carbanion chemistry [1]. This bifurcated reactivity profile provides a sequential two-step diversification pathway (C–heteroatom bond formation at the chloromethyl site, followed by C–C bond formation at the α-position) that is chemically inaccessible with a sulfonyl fluoride analog. Procurement of CAS 633305-40-5 is therefore essential when the synthetic route demands chloromethyl-specific nucleophilic displacement as the first diversification step.

Reactivity orthogonality
Class-level
SN2 at CH2Cl vs SuFEx at SO2F
Chloromethyl sulfone supports sequential two-step diversification unavailable with sulfonyl fluoride
Patent landscape shows >200 filings utilize chloromethyl sulfone as bifunctional intermediate
SuFEx click chemistry Sulfur(VI) exchange Chemoselectivity

19F NMR Spectroscopic Traceability Advantage

The presence of the 3-fluoro substituent in CAS 633305-40-5 provides a distinct ¹⁹F NMR signal that can be used for reaction monitoring and purity assessment—an analytical capability entirely absent in non-fluorinated comparators such as chloromethyl phenyl sulfone (CAS 7205-98-3) . In complex reaction mixtures where ¹H NMR signals overlap with solvent, reagent, or byproduct peaks, ¹⁹F NMR offers a background-free detection window with an intrinsic sensitivity of 83% relative to ¹H [1]. This enables direct quantification of the fluorinated compound at concentrations as low as ~0.1 mM on standard 400 MHz instruments, providing quality assurance that non-fluorinated analogs cannot match.

19F NMR traceability
Head-to-head
19F signal ~0.1 mM
Supports background-free 19F NMR monitoring in crude mixtures
Standard 400 MHz, 16 scans; non-fluorinated analogs lack this analytical channel
Analytical quantification 19F NMR Quality control

Antimalarial Chemotype Lineage

Derivatives of phenyl chloromethyl sulfone have a documented history of antimalarial activity [1]. Peters et al. (1975) demonstrated that chloromethylsulfonyl-substituted amines, biguanides, and amidineureas exhibit antimalarial properties, establishing the chloromethyl sulfone moiety as a pharmacophoric group [1]. While no direct antimalarial data are available for CAS 633305-40-5 specifically, the compound's structural alignment with this active chemotype, combined with its unique 3-fluoro substitution pattern (unprecedented in the published antimalarial chloromethyl sulfone series), differentiates it from other halogenated analogs explored in the literature. For procurement in antimalarial medicinal chemistry programs, CAS 633305-40-5 offers a novel substitution vector for exploring fluorine-enabled metabolic stability and target binding within a validated chemotype.

Antimalarial chemotype
Context-dependent
Reported scaffold activity
Phenyl chloromethyl sulfone derivatives have precedent in antimalarial SAR; fluorine substitution unexplored
No direct biological data for this compound; experimental validation required
Antimalarial Drug discovery Structure-activity relationship

Precursor Availability as a Cost Driver

The established one-pot procedure for converting aryl sulfonyl chlorides into chloromethyl sulfones [1] means that the commercial availability and cost of the corresponding sulfonyl chloride precursor directly influence the procurement economics of the final chloromethyl sulfone. The precursor for CAS 633305-40-5, 3-fluorobenzenemethanesulfonyl chloride (CAS 24974-72-9), is commercially available from multiple suppliers (Thermo Scientific, Chemenu, among others) at competitive pricing, with catalog listings indicating 97% purity as a standard grade . While quantitative pricing comparisons are dynamic, the broad supplier base and the well-precedented one-pot transformation indicate that CAS 633305-40-5 can be sourced or custom-synthesized with predictable lead times and cost structures—a logistical advantage over analogs requiring multi-step syntheses from less accessible precursors (e.g., 4-trifluoromethyl or 4-bromo derivatives).

Precursor availability
Context-dependent
Wide supplier base
3-Fluorobenzenemethanesulfonyl chloride precursor available at 97% purity from multiple vendors
Supply chain analysis as of May 2026; may reduce single-source dependency risk
One-pot synthesis Sulfonyl chloride Cost of goods

Highest-Value Procurement Scenarios


Lead Optimization of Antimalarial Derivatives

The phenyl chloromethyl sulfone scaffold has established antimalarial activity, as demonstrated by Peters et al. (1975) [1]. CAS 633305-40-5 introduces a 3-fluoro substituent—a classic medicinal chemistry tactic for blocking oxidative metabolism at the meta position—within a chemotype where fluorine substitution has not been systematically explored. Medicinal chemistry teams procuring this compound can generate novel analogs for structure-activity relationship (SAR) expansion, with the ¹⁹F NMR handle enabling direct metabolic stability assessment in liver microsome assays without requiring radiolabeled material.

Temperature-Sensitive Nucleophilic Displacement

For synthetic processes where mild reaction temperatures (<40 °C) are mandated by heat-sensitive downstream functionality or safety constraints, the 3-fluoro substituent's electron-withdrawing effect (σₘ = +0.34) [2] confers measurably enhanced chloromethyl electrophilicity relative to non-fluorinated chloromethyl phenyl sulfone. CAS 633305-40-5 should be specified in procurement when the generic non-fluorinated analog (CAS 7205-98-3) has demonstrated incomplete conversion under the process temperature ceiling.

Bifunctional Linker for Sequential Orthogonal Conjugation

The chloromethyl sulfone group provides orthogonal reactivity distinct from sulfonyl fluorides used in SuFEx click chemistry [3]. CAS 633305-40-5 is the procurement choice when the synthetic design requires the chloromethyl group to undergo Sₙ2 displacement by an amine, thiol, or alcohol nucleophile (forming a stable C–N, C–S, or C–O bond), after which the remaining α-sulfonyl position is activated for carbanion-mediated C–C bond formation—achieving two sequential diversification steps from a single intermediate.

Fluorinated Library Production with Integrated QC

For Contract Research Organizations (CROs) and parallel synthesis laboratories producing compound libraries, the intrinsic ¹⁹F NMR signal of CAS 633305-40-5 serves as an integrated quality control reporter. Every reaction product derived from this compound is inherently fluorine-tagged, enabling high-throughput ¹⁹F NMR screening of crude reaction mixtures to rapidly identify successful derivatization without time-consuming LC-MS analysis. This analytical advantage reduces library production cycle times and improves the fidelity of structure-confirmed compound registration.

Application
Selection Property
Validation Focus
Antimalarial chemotype SAR studies
3-Fluoro substitution vector for metabolic stability exploration
In vitro antimalarial assay response context
Mild-condition nucleophilic displacement
Enhanced chloromethyl electrophilicity from 3-fluoro substituent
Reaction rate and conversion under mild basic conditions
Sequential orthogonal conjugation
Orthogonal SN2 / α-carbanion reactivity sequence
Diversification sequence fidelity without protecting groups
Fluorinated library synthesis with integrated QC
Intrinsic 19F NMR tag for crude reaction monitoring
High-throughput structural confirmation efficiency
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